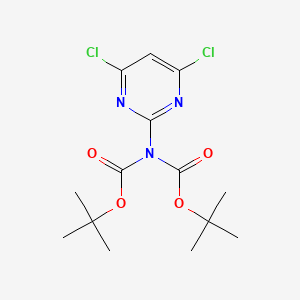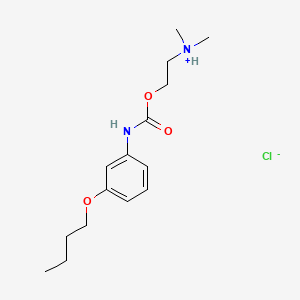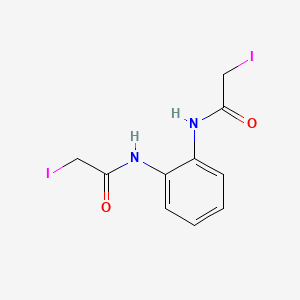
Acetamide, N,N'-1,2-phenylenebis(2-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N,N’-1,2-phenylenebis(2-iodo-) is a chemical compound with the molecular formula C10H10I2N2O2 It is known for its unique structure, which includes two iodine atoms attached to an acetamide group
Méthodes De Préparation
The synthesis of Acetamide, N,N’-1,2-phenylenebis(2-iodo-) typically involves the reaction of 1,2-phenylenediamine with iodoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Acetamide, N,N’-1,2-phenylenebis(2-iodo-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the iodine atoms to form the corresponding amine derivatives.
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
Acetamide, N,N’-1,2-phenylenebis(2-iodo-) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N,N’-1,2-phenylenebis(2-iodo-) involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Acetamide, N,N’-1,2-phenylenebis(2-iodo-) can be compared with other similar compounds, such as:
N,N’-1,2-Phenylenebis(acetamide): This compound lacks the iodine atoms and has different chemical properties and reactivity.
N,N’-1,2-Phenylenebis(2-bromo-)acetamide:
N,N’-1,2-Phenylenebis(2-chloro-)acetamide: The presence of chlorine atoms instead of iodine also leads to variations in chemical behavior and uses.
Propriétés
Numéro CAS |
64381-85-7 |
|---|---|
Formule moléculaire |
C10H10I2N2O2 |
Poids moléculaire |
444.01 g/mol |
Nom IUPAC |
2-iodo-N-[2-[(2-iodoacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C10H10I2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16) |
Clé InChI |
XWOUHZSTRJAXAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CI)NC(=O)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)

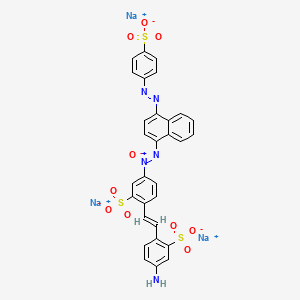
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)

![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
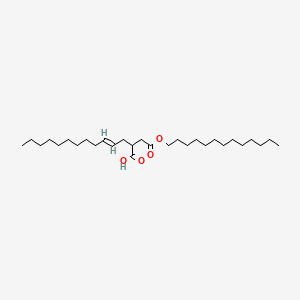
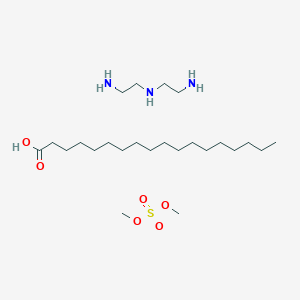
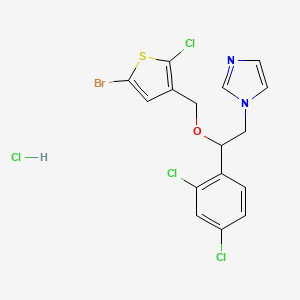

![Spiro[4.6]undecane-2-carbonyl chloride](/img/structure/B13783847.png)
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
